

Meta-Analysis of Lifestuzumab Vedotin (RG7599) in Clinical Trials

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Compound of Interest

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for lifestuzumab vedotin (RG7599), an antibody-drug conjugate (ADC), and compares its performance with alternative treatments for relevant indications. The information is intended for researchers, scientists, and professionals involved in drug development.

Overview of Lifestuzumab Vedotin (RG7599)

Lifestuzumab vedotin, also known as DNIB0600A and RG7599, is an investigational ADC designed for the treatment of solid tumors.[1][2] It consists of a humanized monoclonal antibody that targets the sodium-dependent phosphate transport protein 2B (NaPi2b), which is overexpressed in several cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][3] The antibody is linked to a potent anti-mitotic agent, monomethyl auristatin E (MMAE).[1] The proposed mechanism of action involves the binding of the antibody to NaPi2b on tumor cells, leading to internalization of the ADC. Inside the cell, MMAE is released and disrupts microtubule polymerization, ultimately causing cell cycle arrest and apoptosis.[1][4]

Clinical Trial Data Summary

Clinical trials have evaluated the safety, tolerability, and preliminary anti-tumor activity of lifestuzumab vedotin in patients with NSCLC and platinum-resistant ovarian cancer.[3][5]

Table 1: Efficacy of Lifastuzumab Vedotin in Platinum-Resistant Ovarian Cancer (PROC) and Non-Small Cell Lung Cancer (NSCLC) - Phase Ia Study[3][5]

Indication	Dosage	Number of Patients	Objective Response Rate (ORR) per RECIST	CA-125 Response (PROC only)
Platinum-Resistant Ovarian Cancer (PROC)	≥1.8 mg/kg	24	46% (11/24)	54% (13/24)
Non-Small Cell Lung Cancer (NSCLC)	≥1.8 mg/kg	51	8% (4/51)	N/A

RECIST: Response Evaluation Criteria in Solid Tumors CA-125 Response: ≥50% decline from baseline

Table 2: Comparison of Lifastuzumab Vedotin (LIFA) vs. Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer - Phase II Study[6][7]

Parameter	Lifastuzumab Vedotin (LIFA) Arm	Pegylated Liposomal Doxorubicin (PLD) Arm	p-value
Number of Patients (ITT)	47	48	N/A
Median Progression-Free Survival (PFS) - ITT	5.3 months	3.1 months	0.34
Median PFS - NaPi2b-high	5.3 months	3.4 months	0.24
Objective Response Rate (ORR) - ITT	34%	15%	0.03
ORR - NaPi2b-high	36%	14%	0.02

ITT: Intent-to-Treat NaPi2b-high: High expression of the NaPi2b protein

Experimental Protocols

Phase Ia Dose-Escalation and Expansion Study (NCT01363947)[3][5][8]

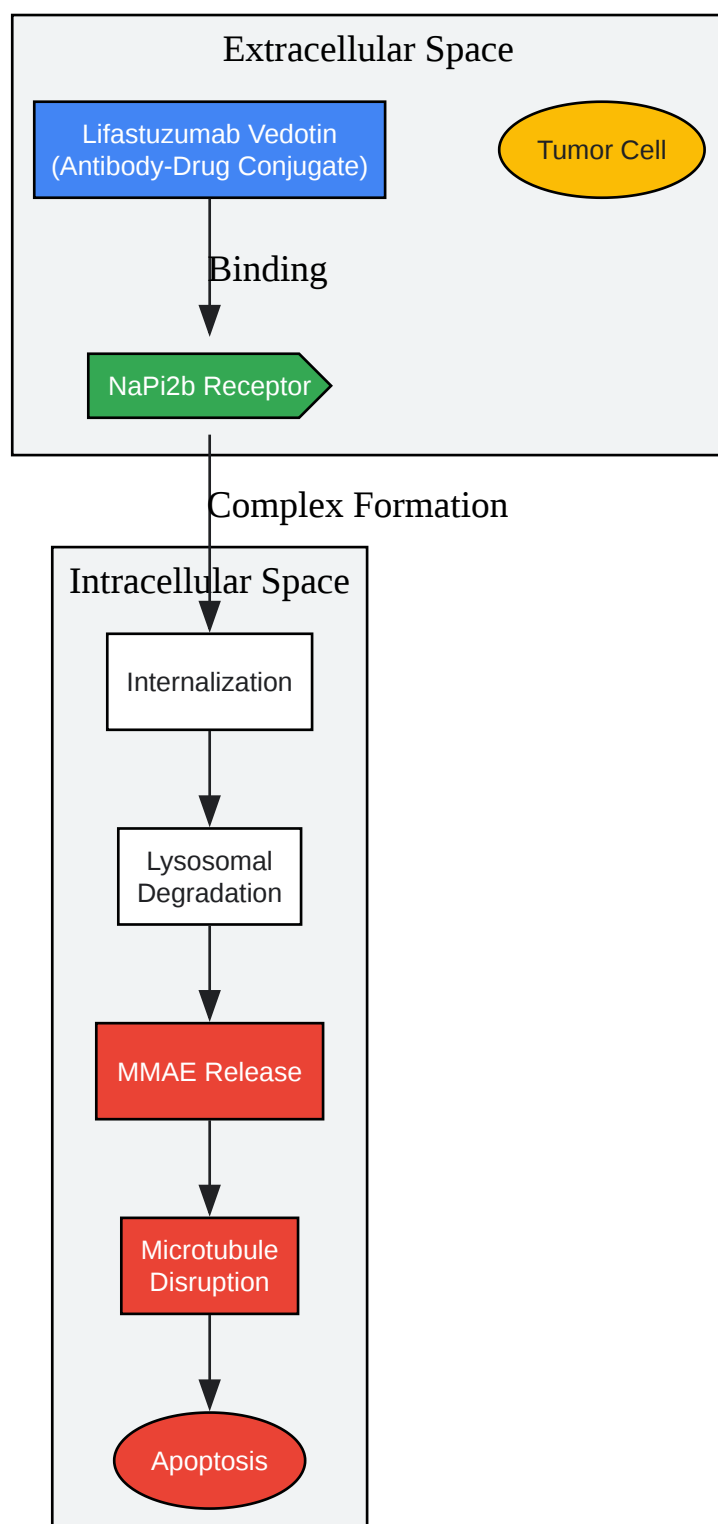
- Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of lifastuzumab vedotin.
- Patient Population: Patients with advanced non-small cell lung cancer (NSCLC) and platinum-resistant ovarian cancer (PROC).
- Study Design: A 3+3 dose-escalation design was used, followed by cohort expansion at the recommended phase II dose (RP2D).
- Drug Administration: Lifastuzumab vedotin was administered intravenously once every 3 weeks.

- Dosage: Doses ranged from 0.2 to 2.8 mg/kg. The RP2D was determined to be 2.4 mg/kg.[3][5]
- Outcome Measures: Safety, pharmacokinetics, and objective response rate (ORR) according to RECIST criteria. For ovarian cancer patients, CA-125 levels were also assessed.

Phase II Randomized, Open-Label Study[6][7]

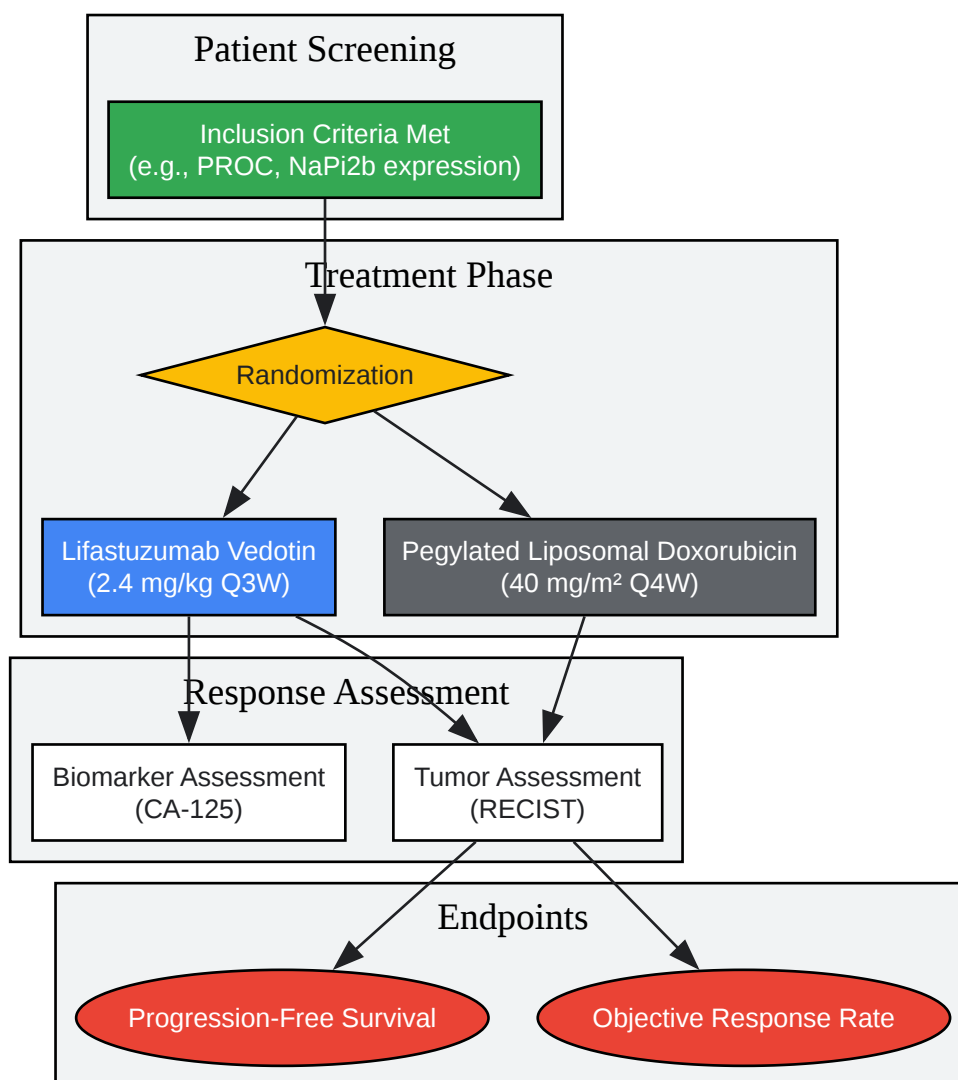
- Objective: To compare the efficacy and safety of lifastuzumab vedotin with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.
- Patient Population: Patients with platinum-resistant ovarian cancer.
- Study Design: Patients were randomized to receive either lifastuzumab vedotin or PLD.
- Drug Administration:
 - Lifastuzumab vedotin: 2.4 mg/kg intravenously every 3 weeks.
 - Pegylated liposomal doxorubicin: 40 mg/m² intravenously every 4 weeks.
- Primary Endpoint: Progression-free survival (PFS) in both the intent-to-treat (ITT) population and in patients with high NaPi2b expression.
- Secondary Endpoints: Objective response rate (ORR), overall survival, and safety.

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of Lifastuzumab Vedotin.



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Caption: Phase II clinical trial workflow for Lifastuzumab Vedotin.

Comparison with Alternatives

The standard of care for platinum-resistant ovarian cancer often involves single-agent chemotherapy, such as pegylated liposomal doxorubicin (PLD), paclitaxel, or topotecan.[6] The Phase II trial directly compared lifastuzumab vedotin to PLD. While the improvement in median PFS was not statistically significant, the objective response rate was significantly higher in the lifastuzumab vedotin arm, particularly in patients with high NaPi2b expression.[7][8]

Other emerging therapies for ovarian cancer include PARP inhibitors (for patients with BRCA mutations), other antibody-drug conjugates, and anti-angiogenic agents.[6][9][10] The choice of therapy depends on various factors, including prior treatments, biomarker status (e.g., BRCA mutation, NaPi2b expression), and patient comorbidities.

Safety and Tolerability

In the Phase Ia study, the most common adverse events of any grade for lifastuzumab vedotin were fatigue, nausea, decreased appetite, vomiting, and peripheral sensory neuropathy.[5] The most common treatment-related grade ≥ 3 toxicities at the recommended phase II dose were neutropenia, anemia, and pneumonia.[5] In the Phase II trial, grade ≥ 3 adverse events occurred in 46% of patients in the lifastuzumab vedotin arm compared to 51% in the PLD arm.[7] Serious adverse events were reported in 30% of patients in both arms.[7]

Conclusion

Lifastuzumab vedotin has shown encouraging anti-tumor activity in patients with platinum-resistant ovarian cancer, particularly in those with high NaPi2b expression, with a manageable safety profile. The significantly higher objective response rate compared to a standard-of-care chemotherapy suggests a potential benefit for this patient population. Further investigation is warranted to confirm these findings and to identify the optimal patient population for treatment with this agent.

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